molecular formula C19H24N2O4 B10810313 diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate

diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate

Cat. No.: B10810313
M. Wt: 344.4 g/mol
InChI Key: FBJZZZNHVBUJRV-UHFFFAOYSA-N
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Description

Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate is a heterocyclic compound that belongs to the class of pyridine derivatives This compound is known for its unique chemical structure, which includes two pyridine rings and multiple ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine derivatives with diethyl malonate under basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the ester groups to alcohols or other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, often in the presence of catalysts or under reflux.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, reduced alcohol derivatives, and substituted pyridine compounds, depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1 in biological systems . This inhibition is likely due to the compound’s ability to bind to the active sites of enzymes involved in the heme biosynthesis pathway, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate is unique due to its dual pyridine rings and multiple ester functionalities, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse modifications and applications in various fields of research and industry.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

diethyl 1,2,6-trimethyl-4-pyridin-4-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-8-10-20-11-9-14/h8-11,17H,6-7H2,1-5H3

InChI Key

FBJZZZNHVBUJRV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=NC=C2)C(=O)OCC)C)C)C

Origin of Product

United States

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